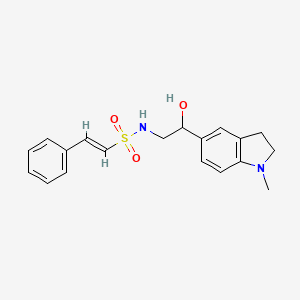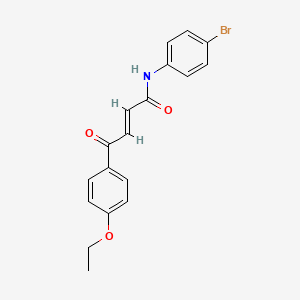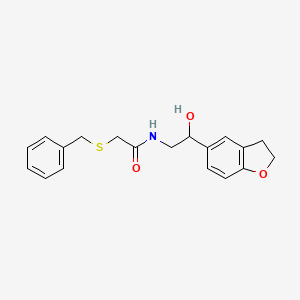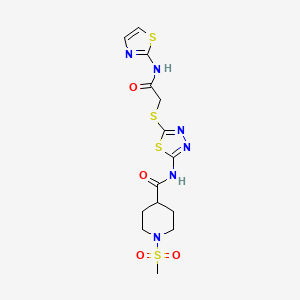![molecular formula C16H21NO6 B2542687 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid CAS No. 2248293-20-9](/img/structure/B2542687.png)
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It is a derivative of phthalic acid, which has been widely used in the production of plastics, dyes, and pharmaceuticals. MPAA has been synthesized using different methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid is not fully understood but has been explored in various studies. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can alter gene expression patterns and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, such as the integrin αvβ3 receptor, which is overexpressed in cancer cells. This binding can facilitate targeted drug delivery and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have various biochemical and physiological effects, including inhibition of HDAC activity, alteration of gene expression patterns, induction of apoptosis, and inhibition of cell proliferation. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, facilitating targeted drug delivery. In addition, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has several advantages for lab experiments, including its ability to inhibit HDAC activity, alter gene expression patterns, and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be used as a carrier for targeted drug delivery. However, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action fully.
Direcciones Futuras
There are several future directions for the study of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, including exploring its potential applications in cancer therapy, understanding its mechanism of action, and developing new methods for its synthesis. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be studied for its potential applications in drug delivery and materials science. Further studies are needed to understand the safety and toxicity of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid and its potential side effects.
Métodos De Síntesis
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can be synthesized using different methods, including the reaction of phthalic anhydride with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid as a white crystalline solid with a melting point of 195-198°C. Other methods of synthesis include the use of N-(tert-butoxycarbonyl)-2-amino-2-methyl-1-propanol and phthalic acid chloride.
Aplicaciones Científicas De Investigación
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been studied for its potential applications in various scientific research fields, including cancer research, drug delivery, and materials science. In cancer research, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug delivery, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a carrier for targeted drug delivery due to its ability to bind to specific receptors on cells. In materials science, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a monomer in the production of polymers with unique properties.
Propiedades
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9(17-15(22)23-16(2,3)4)7-10-5-6-11(13(18)19)12(8-10)14(20)21/h5-6,8-9H,7H2,1-4H3,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNULBZQJDJBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)C(=O)O)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)
![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)


![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)